molecular formula C8H7BrN2O B3219028 6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1190314-73-8

6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No. B3219028
M. Wt: 227.06 g/mol
InChI Key: IBYKNTWAHIGLFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine involves several steps. Researchers have employed various synthetic routes, including cyclization reactions, nucleophilic substitutions, and heterocyclic transformations. One common approach is the condensation of appropriate precursors under controlled conditions to form the pyrrolopyridine scaffold. Detailed synthetic procedures can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of 6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine is crucial for understanding its properties and interactions. The compound’s three-dimensional arrangement, bond angles, and functional groups play a significant role in its biological activity. Researchers have characterized its structure using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling .


Chemical Reactions Analysis

6-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine can participate in various chemical reactions. These include substitution reactions, cyclizations, and transformations involving its bromine and methoxy groups. Investigating its reactivity with different reagents provides insights into its potential applications and functionalization strategies .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • Spectral Data : NMR and IR spectra provide valuable information about its chemical environment and functional groups .

Safety And Hazards

As with any chemical compound, safety precautions are essential. Researchers handling 6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine should follow standard laboratory practices, including proper protective gear, ventilation, and waste disposal. Specific safety data can be found in Material Safety Data Sheets (MSDS) provided by suppliers .

properties

IUPAC Name

6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-6-4-7(9)11-8-5(6)2-3-10-8/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYKNTWAHIGLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=C1C=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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